Azelaprag Exhibits Sub-Nanomolar Potency at the Human Apelin Receptor, Superior to Other Clinical-Stage Agonists
Azelaprag demonstrates an EC50 of 0.32 nM for the human apelin receptor in cAMP inhibition assays . In contrast, the alternative clinical-stage apelin receptor agonist BMS-986224 has a reported Kd of 0.3 nM [1], indicating comparable binding affinity but not directly comparable functional potency. Other agonists such as MM07 (Kd 172-300 nM) and compound 47 (cAMPi EC50 = 6.5 nM) [2] are significantly less potent. This high potency positions Azelaprag as a preferred research tool for studies requiring robust APJ activation.
| Evidence Dimension | Functional potency at human apelin receptor |
|---|---|
| Target Compound Data | EC50 = 0.32 nM |
| Comparator Or Baseline | BMS-986224 (Kd = 0.3 nM); MM07 (Kd = 172-300 nM); Compound 47 (cAMPi EC50 = 6.5 nM) |
| Quantified Difference | Azelaprag is approximately 20-fold more potent than compound 47 and >500-fold more potent than MM07 in functional assays (cross-study comparison). |
| Conditions | cAMP inhibition assay in human APJ-overexpressing cells for Azelaprag; similar assays for comparators. |
Why This Matters
Higher potency may translate to lower effective doses, reduced off-target effects, and improved safety margins in preclinical and clinical studies, making Azelaprag a cost-effective and scientifically rigorous choice for APJ activation.
- [1] Gargalovic P, Wong P, Onorato J, Finlay H, Wang T, Yan M, et al. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure. Circ Heart Fail. 2021;14(3):e007351. https://www.ahajournals.org/doi/10.1161/CIRCHEARTFAILURE.120.007351. View Source
- [2] Narayanan S, Maitra R, Deschamps JR, Bortoff K, Thomas JB, Zhang Y, et al. Synthesis and characterization of an orally bioavailable small molecule agonist of the apelin receptor. Bioorg Med Chem. 2022;63:116789. https://www.sciencedirect.com/science/article/abs/pii/S0968089622001519. View Source
